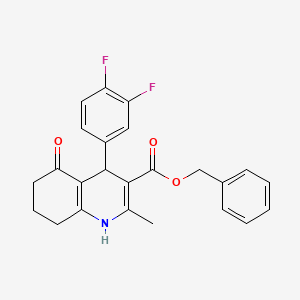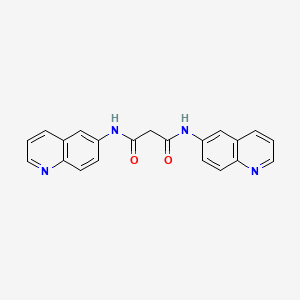![molecular formula C28H26N2O7 B5223339 1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5223339.png)
1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a benzodioxole moiety, a benzyloxy group, and a tetrahydropyrimidine ring
Vorbereitungsmethoden
The synthesis of 1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-(benzyloxy)-3-methoxybenzaldehyde, followed by cyclization with urea and subsequent esterification. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Analyse Chemischer Reaktionen
1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins and modulate their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
1,3-Benzodioxol-5-ylmethyl 5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide: This compound shares the benzodioxole moiety and has applications in medicinal chemistry.
N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzamide: Another compound with a benzodioxole group, used in various chemical syntheses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activity.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c1-17-25(27(31)35-15-19-8-10-22-24(12-19)37-16-36-22)26(30-28(32)29-17)20-9-11-21(23(13-20)33-2)34-14-18-6-4-3-5-7-18/h3-13,26H,14-16H2,1-2H3,(H2,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXDVNJTRHPUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B5223271.png)
![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5223276.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5223284.png)
![(2R*,6S*)-2,6-dimethyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B5223289.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5223301.png)
![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B5223321.png)

![N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide](/img/structure/B5223346.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
